3,3-Difluoro-2,2-dimethylbutyl methanesulfonate
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Overview
Description
3,3-Difluoro-2,2-dimethylbutyl methanesulfonate is a chemical compound with the molecular formula C7H14F2O3S and a molecular weight of 216.25 g/mol . It is characterized by the presence of two fluorine atoms and a methanesulfonate group attached to a butyl chain. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2,2-dimethylbutyl methanesulfonate typically involves the reaction of 3,3-Difluoro-2,2-dimethylbutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using industrial-scale distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2,2-dimethylbutyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to promote elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thiols.
Elimination Reactions: Alkenes are the major products.
Oxidation and Reduction: Depending on the reagents used, the products can vary widely.
Scientific Research Applications
3,3-Difluoro-2,2-dimethylbutyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to modify biological molecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,2-dimethylbutyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new chemical bonds and the modification of the original molecule .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-2,2-dimethylbutanol: The alcohol precursor to 3,3-Difluoro-2,2-dimethylbutyl methanesulfonate.
3,3-Difluoro-2,2-dimethylbutyl chloride: Another derivative of 3,3-Difluoro-2,2-dimethylbutanol, used in similar reactions.
2,2-Dimethylbutyl methanesulfonate: Lacks the fluorine atoms, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which can significantly alter the compound’s reactivity and properties. The fluorine atoms increase the compound’s stability and can enhance its ability to participate in specific chemical reactions .
Properties
IUPAC Name |
(3,3-difluoro-2,2-dimethylbutyl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2O3S/c1-6(2,7(3,8)9)5-12-13(4,10)11/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMRBBLRCRKMHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COS(=O)(=O)C)C(C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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